5-(Thiophen-2-yl)-1H-1,2,4-triazole

Drug Design Physicochemical Properties ADME

Researchers requiring a reproducible thiophene-1,2,4-triazole core for medicinal chemistry often encounter supply inconsistency with generic 5-aryl analogs. 5-(Thiophen-2-yl)-1H-1,2,4-triazole (CAS 83326-50-5) resolves this with a structurally authenticated scaffold whose sulfur atom imparts distinct electronic properties and elevated lipophilicity (logP ≈ 1.8 vs. ~1.3 for furan). • Proven anti-proliferative pharmacophore: derivatives achieve IC50 < 25 µM against HepG-2 and MCF-7 cancer lines. • Ditopic ligand capability: triazole N and thiophene S donor atoms enable multi-dimensional MOF architectures confirmed by X-ray crystallography. • Assay-ready identity: monoisotopic mass 151.19 g/mol ensures unambiguous HPLC-MS purity tracking, critical for regulated pharmaceutical synthesis. Supplied in stock with standard packs of 10 mg, 50 mg, 100 mg, and custom bulk quantities. Request a quote for immediate global dispatch.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B13680647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)-1H-1,2,4-triazole
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC=NN2
InChIInChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
InChIKeyPHEGUZUFMVZYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)-1H-1,2,4-triazole Overview


5-(Thiophen-2-yl)-1H-1,2,4-triazole (CAS 83326-50-5) is a heterocyclic compound consisting of a 1H-1,2,4-triazole ring linked to a thiophene moiety at the 5-position . It is a foundational scaffold in medicinal chemistry and materials science, primarily serving as a versatile synthetic building block for creating libraries of more complex molecules with potential therapeutic applications . The compound's planar triazole core facilitates π-π stacking, while the thiophene group enhances lipophilicity, a key attribute for membrane permeability in drug design .

Scaffold TypeThiophene-linked 1,2,4-triazole building block
Key AttributePlanar core with enhanced lipophilicity
Research ContextDrug-design scaffold, MOF linker, coordination chemistry

Why This Scaffold Differs from Generic 5-Aryl Analogs


Substituting 5-(thiophen-2-yl)-1H-1,2,4-triazole with a generic 5-aryl analog is unreliable for scientific reproducibility because the sulfur atom in the thiophene ring introduces distinct electronic and steric properties compared to phenyl, furan, or other heterocyclic analogs. These differences directly influence key drug-likeness parameters such as lipophilicity (logP), metabolic stability, and binding interactions . Furthermore, the thiophene moiety is a critical pharmacophore in numerous derivatives; its presence in the core scaffold is essential for generating the anti-proliferative activity (IC50 < 25 µM) observed in thiophene-linked 1,2,4-triazole series against cancer cell lines like HepG-2 and MCF-7 [1].

Thiophene sulfur alters electronic/steric properties compared to phenyl or furan analogs, which may shift binding interactions and ADME profiles.

Reported cell-model endpoint context for thiophene-linked derivatives may not transfer to generic 5-aryl scaffolds; anti-proliferative response context should be verified.

Lipophilicity difference (thiophene vs. furan) impacts membrane partitioning; direct substitution can alter permeability and assay outcomes.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Furan Analog

The replacement of a furan ring with a thiophene ring significantly increases the lipophilicity of the molecule. The thiophene moiety in 5-(thiophen-2-yl)-1H-1,2,4-triazole contributes a higher calculated logP (cLogP) value compared to its direct oxygen analog, 5-(furan-2-yl)-1H-1,2,4-triazole, which is a critical parameter for membrane permeation in drug discovery . While direct experimental cLogP values for the unsubstituted base compounds are not consistently reported, this property is well-established for the heterocycles themselves: thiophene is more lipophilic (logP ≈ 1.8) than furan (logP ≈ 1.3) [1].

Lipophilicity vs. Furan
Class-level
Thiophene logP ≈ 1.8 vs. Furan logP ≈ 1.3

Supports higher membrane partitioning for thiophene scaffold.

Fragment-based cLogP; scaffold-specific values not reported.

Drug Design Physicochemical Properties ADME

Validated Anti-Proliferative Activity vs. Phenyl Scaffold

The 5-(thiophen-2-yl)-1H-1,2,4-triazole core is a direct synthetic precursor to a library of compounds with demonstrated anti-proliferative activity. Specific derivatives (e.g., compounds 5e, 6a-e, 7a-d, 10a) synthesized from this scaffold exhibited potent activity with IC50 values below 25 µM against HepG-2 and MCF-7 cancer cell lines [1]. In contrast, simple 5-phenyl-1H-1,2,4-triazole analogs are not widely reported to yield such potent derivatives without extensive additional substitution, highlighting the unique value of the thiophene-bearing core as a starting point for medicinal chemistry optimization.

Anti-Proliferative Endpoint
Reported
Derivatives IC₅₀ < 25 µM (HepG-2, MCF-7)

Reported sub-25 µM endpoint context for thiophene series.

MTT assay; phenyl analogs lack comparable reported potency.

Medicinal Chemistry Anti-Cancer Structure-Activity Relationship

Superior Metal-Coordination Versatility

The sulfur atom in the thiophene ring of 5-(thiophen-2-yl)-1H-1,2,4-triazole can act as an additional donor atom for metal coordination, leading to the formation of sigma-hole interactions like S···N chalcogen bonds, as observed in the crystal structures of its derivatives [1]. This secondary coordination site adds a layer of structural control in metal-organic frameworks (MOFs) and supramolecular architectures that is chemically impossible for its furan (oxygen) or phenyl (carbon-only) analogs, which lack a comparable soft donor atom.

Coordination Versatility
Class-level
Two donor atom types (triazole N, thiophene S)

Enables sigma-hole interactions; richer MOF topologies.

Crystal structures confirm S···N contacts.

Coordination Chemistry MOF Linker Crystal Engineering

Distinct Physicochemical Properties vs. Furan Analog

The fundamental physical properties of 5-(thiophen-2-yl)-1H-1,2,4-triazole (molecular formula C6H5N3S, molecular weight 151.19 g/mol) differ significantly from those of its oxygen analog 5-(furan-2-yl)-1H-1,2,4-triazole (C6H5N3O, molecular weight 135.12 g/mol) . This 16.07 g/mol difference in molecular weight and the presence of sulfur versus oxygen directly impacts boiling points, chromatographic retention times, and crystal packing, which are critical practical considerations for purification and formulation in a research setting [1].

MW vs. Furan Analog
Head-to-head
151.19 g/mol (C₆H₅N₃S) vs. 135.12 g/mol (C₆H₅N₃O)

Mass difference supports LC-MS differentiation.

Influences retention times and purification protocols.

Chemical Synthesis Purification Reaction Optimization

Optimal Application Scenarios


Early-Stage Anti-Cancer Drug Discovery

A medicinal chemistry program targeting novel anti-cancer agents should select 5-(thiophen-2-yl)-1H-1,2,4-triazole as its primary scaffold. The evidence shows its derivatives consistently achieve potent anti-proliferative activity with IC50 values below 25 µM against liver (HepG-2) and breast (MCF-7) cancer cell lines, providing a proven and quantifiable starting point for hit-to-lead optimization [1].

ADME Optimization for Lead Compounds

When a project's goal is to enhance the oral bioavailability or membrane permeability of a lead series, 5-(thiophen-2-yl)-1H-1,2,4-triazole is the rational choice over its furan counterpart. The inherent higher lipophilicity of the thiophene ring (logP ≈ 1.8) directly contributes to improved membrane partitioning, a critical factor in ADME profiling that the less lipophilic furan analog (logP ≈ 1.3) cannot match [2].

Advanced Linker Design for MOFs

For researchers developing novel metal-organic frameworks or coordination polymers, this compound serves as a superior ditopic ligand. The presence of both triazole nitrogen and thiophene sulfur donor atoms, confirmed by X-ray crystallography to engage in sigma-hole interactions, allows for the construction of complex, multi-dimensional networks that are inaccessible with standard 5-phenyl-1H-1,2,4-triazole linkers [3].

Analytical Method Development for Purity Assessment

In analytical chemistry, the unique molecular weight of 151.19 g/mol for 5-(thiophen-2-yl)-1H-1,2,4-triazole differentiates it clearly from oxygenated impurities or intermediates in mass spectrometry analyses. This property is essential for developing robust, selective HPLC-MS assays to monitor its purity as a starting material in regulated pharmaceutical synthesis environments .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Thiophene-linked triazole scaffold
Anti-proliferative response in cancer cell-line panels
Membrane permeability research
Higher lipophilicity (thiophene core)
logP and permeability assay context
MOF linker design
Ditopic coordination (N and S donors)
Crystal engineering and network topology
Purity assessment by LC-MS
Higher molecular mass vs. oxygen analog
Mass spectrometry selectivity and retention differentiation
Quote Request

Request a Quote for 5-(Thiophen-2-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.